molecular formula C13H9FO2 B162832 4-(3-fluorophenyl)benzoic Acid CAS No. 1841-58-3

4-(3-fluorophenyl)benzoic Acid

Cat. No. B162832
CAS RN: 1841-58-3
M. Wt: 216.21 g/mol
InChI Key: SJIIGBFXZWSXJP-UHFFFAOYSA-N
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Description

4-(3-fluorophenyl)benzoic Acid is a chemical compound that contains a total of 26 bonds. There are 17 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), and 1 hydroxyl group .


Synthesis Analysis

The synthesis of 4-(3-fluorophenyl)benzoic Acid involves various chemical reactions. The progress of these reactions can be checked using pre-coated silica gel aluminium packed thin layer plates with ethyl acetate & n-hexane serving as the mobile phase .


Molecular Structure Analysis

The molecular structure of 4-(3-fluorophenyl)benzoic Acid is characterized by the presence of a carboxylic acid group attached to a phenyl ring, which is further connected to another phenyl ring through a single bond. The second phenyl ring carries a fluorine atom .

Scientific Research Applications

Liquid Crystal Synthesis

4-(3-fluorophenyl)benzoic acid is instrumental in the synthesis of novel liquid crystal compounds, as demonstrated in the creation of 4-cyano-3-fluorophenyl 4-(4-alkylcyclohexyl) benzoate. This compound was developed through acylation and esterification processes, laying a foundation for studying liquid crystal materials (Shen Jin-ping, 2007).

Antibacterial Agent Synthesis

The compound is involved in synthesizing new molecules with potential antibacterial properties. One study used it to create novel thiadiazolotriazinones, demonstrating promising antibacterial activities (B. S. Holla, K. Bhat, N. S. Shetty, 2003).

Molecular Property Studies

Research into the molecular properties of various substituted benzoic acids, including 4-(3-fluorophenyl)benzoic acid, has been crucial in understanding their metabolism. Studies using computational chemistry and NMR spectroscopy help in elucidating the metabolic fate of these compounds (F. Y. Ghauri, C. Blackledge, R. Glen, B. Sweatman, J. Lindon, C. Beddell, I. Wilson, J. Nicholson, 1992).

Fluorescence Probe Design

This compound has been used in the rational design of fluorescein-based fluorescence probes. Research on fluorescein derivatives, including those with benzoic acid moieties, aids in developing sensitive probes for various biological applications (K. Tanaka, T. Miura, N. Umezawa, Y. Urano, K. Kikuchi, T. Higuchi, T. Nagano, 2001).

Energy Transfer in Luminescent Complexes

4-(3-fluorophenyl)benzoic acid derivatives are used in studying energy transfer in luminescent lanthanide complexes. They play a role in elucidating effective energy-transfer pathways in these complexes (Yong Hee Kim, N. S. Baek, Hwan-Kyu Kim, 2006).

Synthesis of Fluorine-Labeled Compounds

The acid is vital in synthesizing fluorine-labeled compounds, such as 4-[18F]fluoroarylalkylethers, which are essential in various biological and medical applications (Thomas Ludwig, J. Ermert, H. Coenen, 2002).

Catalysis and Environmental Applications

In environmental applications, 4-(3-fluorophenyl)benzoic acid derivatives have been used to embed Ag-NPs in metal-organic frameworks for the catalytic reduction of nitrophenol, demonstrating the compound's utility in environmental remediation processes (Xue-Qian Wu, Dan-Dan Huang, Zhi-Hang Zhou, W. Dong, Ya‐Pan Wu, Jun Zhao, Dong‐sheng Li, Qichun Zhang, X. Bu, 2017).

Metabolism and Microbial Degradation Studies

This acid is utilized in detecting aromatic metabolites from m-cresol in a methanogenic consortium, indicating its role in understanding microbial degradation pathways (K. Londry, P. Fedorak, 1993).

Antimicrobial Agent Evaluation

It is also instrumental in the evaluation of antimicrobial agents, such as in the study of arylhydrazones of p-aminobenzoic acid hydrazide (S. Komurcu, S. Rollas, M. Ulgen, J. Gorrod, A. Çevikbaş, 1995).

Sensing pH and Metal Cations

The compound is used in fluorescent probes for sensing pH changes and metal cations, contributing to the development of sensitive analytical tools in chemistry and biology (K. Tanaka, T. Kumagai, H. Aoki, M. Deguchi, S. Iwata, 2001).

Polymer Chemistry Applications

It has applications in polymer chemistry, such as in the preparation of polymer-rare earth complexes, contributing to the development of materials with unique optical properties (Baojiao Gao, Li Fang, Jiying Men, 2012).

Gas Phase Measurements

In physical chemistry, the compound is used for gas phase measurements of mono-fluoro-benzoic acids, aiding in understanding molecular interactions and structures (A. Daly, S. Carey, Aaron M. Pejlovas, Kexin Li, L. Kang, S. Kukolich, 2015).

Food Science Research

Finally, 4-(3-fluorophenyl)benzoic acid derivatives have significance in food science, contributing to understanding the use of benzoic acid and its derivatives in foods and additives (A. D. del Olmo, J. Calzada, M. Nuñez, 2017).

Safety And Hazards

4-(3-fluorophenyl)benzoic Acid is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It’s recommended to handle it with gloves, avoid breathing dust, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(3-fluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIIGBFXZWSXJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382216
Record name 4-(3-fluorophenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-fluorophenyl)benzoic Acid

CAS RN

1841-58-3
Record name 3′-Fluoro[1,1′-biphenyl]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1841-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-fluorophenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Fluoro-biphenyl-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EC Miller, TL Fletcher, A Margreth, JA Miller - Cancer Research, 1962 - AACR
The carcinogenic activities of the 1-, 3-, 4-, 5-, 6-, and 8-monofluoro derivatives of 2-acetylaminofluorene (AAF) were compared with the activity of AAF in male and female rats. Each of …
Number of citations: 72 aacrjournals.org

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